REACTION_CXSMILES
|
[C:1]([S:8]([O:11][K])(=[O:10])=[O:9])([C:4]([F:7])([F:6])[F:5])([F:3])[F:2].[OH-].[K+].[F-].[K+]>>[C:1]([S:8]([OH:11])(=[O:9])=[O:10])([C:4]([F:5])([F:7])[F:6])([F:3])[F:2] |f:1.2,3.4|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Acid decomposition of this sulfonate powder and distillation of the reaction product
|
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(C(F)(F)F)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |